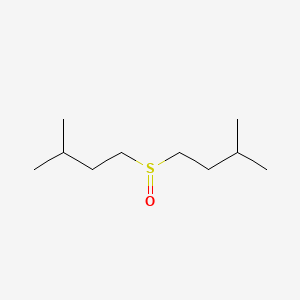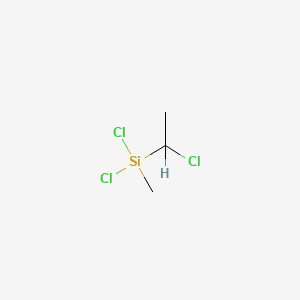
Silane, dichloro(1-chloroethyl)methyl-
Descripción general
Descripción
“Silane, dichloro(1-chloroethyl)methyl-” is a chemical compound with the CAS number 1558-33-4 . It is also known by other names such as CMMCS, DK560, CC3275, LS 110, SILANE CMM1, CH3SiCl2 (CH2Cl), Co-Formula CFS-334, inh-6573intermediate, Dichloro (chloromethyl)methylsi, and hloromethyldichloromethylsilane . It is used in the synthesis of pesticides and silicon-based intermediates .
Molecular Structure Analysis
The molecular formula of “Silane, dichloro(1-chloroethyl)methyl-” is C2H5Cl3Si . Its molecular weight is 163.506 . The IUPAC Standard InChI is InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 .Physical And Chemical Properties Analysis
“Silane, dichloro(1-chloroethyl)methyl-” is a clear, colorless to straw liquid . It has a melting point of less than 0°C and a boiling point of 121-122 °C (lit.) . Its density is 1.284 g/mL at 25 °C (lit.) . The vapor density is greater than 1 (vs air) . The refractive index is n 20/D 1.449 (lit.) . It has a flash point of 95 °F . It should be stored at 2-8°C . It reacts with water .Aplicaciones Científicas De Investigación
1. Chemistry and Synthesis of Organosilicon Compounds
Silane derivatives have been explored extensively for their role in the synthesis of organosilicon compounds. Bockholt et al. (2009) studied the synthesis of neutral and cationic silicon species containing Aryl‐OCO‐ or Aryl‐SCS‐type pincer ligands, which involved the reaction of dichloro(methyl)silane with lithiated aryl pincer ligands. The compounds were characterized by NMR spectroscopy, conductivity measurements, and X-ray crystallography, revealing differences in bonding depending on the donor type (A. Bockholt et al., 2009).
2. Understanding the Uptake and Translocation in Plants
Couvillon et al. (1982) investigated the uptake and translocation of [14C-ethyl] labeled (2-chloroethyl)methylbis(phenylmethoxy)silane in peach trees. Their research indicated that virtually none of the parent material moved into the fruit or was taken up and transported in vegetative tissue, suggesting the compound acts by releasing ethylene which penetrates the tissue (G. Couvillon et al., 1982).
3. Vapor Phase Chlorination Processes
Chen (1957) explored the vapor phase chlorination of methyl silanes, discovering the structure of the dichlorinated silanes formed was greatly influenced by the presence of Si-Cl bond. This study provides insights into the chemical behavior of silanes during chlorination processes (Y. Chen, 1957).
4. Reactions of Subvalent Silicon Compounds
Huppmann et al. (1994) delved into reactions of subvalent silicon compounds with alkylated aromatics, involving dichloro-bis(diethylamino)silane and other silicon compounds. This research primarily gave monosilanes by insertion of Si into a CH bond, contributing to the understanding of subvalent silicon compounds' behavior (F. Huppmann et al., 1994).
5. Polymerization and Silicon-Based Material Synthesis
Basenko et al. (2004) studied the reaction of dichloro(methyl)(vinyl)silane with DMSO, leading to the formation of cyclooligomethyl(vinyl)siloxanes and the disproportionation of octamethyltrisiloxane. This research is pivotal for understanding the polymerization processes involving silicon-based materials (S. V. Basenko et al., 2004).
Safety and Hazards
“Silane, dichloro(1-chloroethyl)methyl-” is classified as a hazardous chemical . It is flammable and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling it .
Propiedades
IUPAC Name |
dichloro-(1-chloroethyl)-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-3(4)7(2,5)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMFCJHYKYJCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([Si](C)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999066 | |
| Record name | Dichloro(1-chloroethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichloro(1-chloroethyl)methyl- | |
CAS RN |
7787-84-0 | |
| Record name | Dichloro(1-chloroethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloro(1-chloroethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(1-chloroethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(1-chloroethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



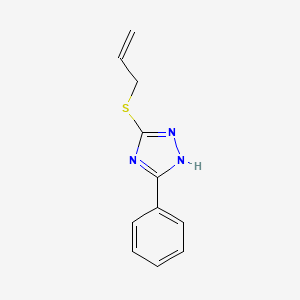
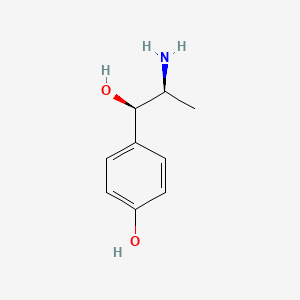
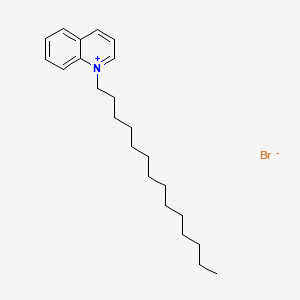

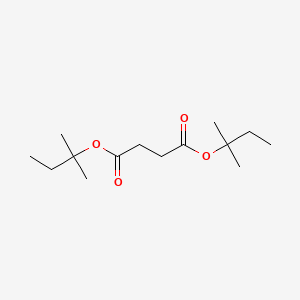
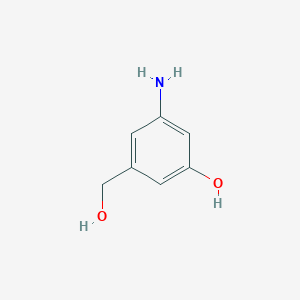
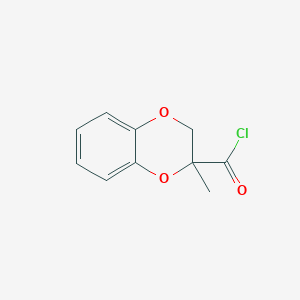

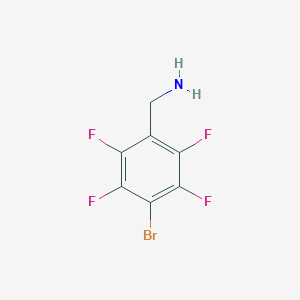
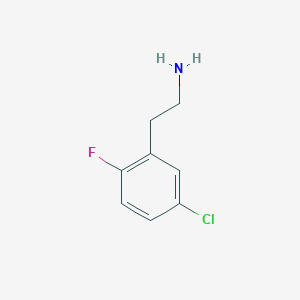
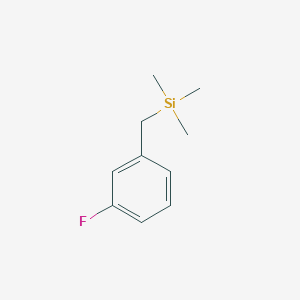
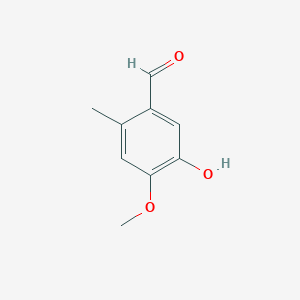
![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)
